Home > Products > Screening Compounds P52486 > 8-methoxy-4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline
8-methoxy-4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline -

8-methoxy-4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline

Catalog Number: EVT-5216633
CAS Number:
Molecular Formula: C24H27N3O
Molecular Weight: 373.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-methoxy-4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole

Compound Description: 7-methoxy-4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole emerged as a promising preventive anti-biofilm compound against Salmonella in a study screening over 20,000 small molecules. Notably, it inhibited biofilm formation without affecting planktonic growth, potentially reducing selective pressure and resistance development. This activity was observed across a wide temperature range (16-37 °C). []

Relevance: This compound shares significant structural similarity with 8-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline. Both possess a central piperazine ring substituted with a 3-phenyl-2-propen-1-yl moiety. They differ primarily in the core heterocyclic scaffold, with 7-methoxy-4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole featuring a pyrimido[5,4-b]indole core while 8-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline features a quinoline core. []

8-fluoro-4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole

Compound Description: 8-fluoro-4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole emerged as a promising analog of 7-methoxy-4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole in the prevention of Salmonella biofilms. Initial structure-activity relationship studies revealed its potential as a preventive anti-biofilm compound. []

Methyl (E)-3-phenyl-2-propen-1-yl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8411)

Compound Description: Methyl (E)-3-phenyl-2-propen-1-yl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8411) is a newly synthesized dihydropyridine derivative exhibiting potent and long-lasting antihypertensive effects in rats, guinea pigs, and rabbits. []

Relevance: This compound features a 3-phenyl-2-propen-1-yl moiety, similar to 8-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline. Although FRC-8411 lacks a piperazine ring, the shared 3-phenyl-2-propen-1-yl substituent and its pharmacological activity as a calcium channel blocker highlight potential structural and functional relationships. []

1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone

Compound Description: This compound, along with its mesylate salt, exhibited central nervous system-stimulating and antidepressant-like activities in mice. These effects were linked to their agonistic activity at sigma receptors. []

Relevance: 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone shares a structural resemblance to 8-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline, featuring a quinolinone core and a piperazine ring substituted with a 3-chlorophenyl group. While the substituent on the piperazine differs slightly (3-chlorophenyl versus 3-phenyl-2-propen-1-yl), the common presence of these core structures suggests potential structural and, possibly, functional relationships. []

8-Methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-substituted aryl-1'-azetidinyl)quinolines (compounds 8-12)

Compound Description: These are a series of quinoline derivatives synthesized and evaluated for their antibacterial activity. []

8-Methoxy-4-methyl-2-amino-(2'-substituted aryl-4'-oxo-1',3'-thiazolidin-3'-yl)quinolines (compounds 13-17)

Compound Description: This is another series of quinoline derivatives, evaluated for their antibacterial activity against various bacterial strains. Notably, compound 16 exhibited potent activity compared to the standard drug ampicillin. []

Relevance: These compounds also share the 8-methoxy-4-methyl-2-aminoquinoline core with 8-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline. They differ in the substituent at the 2-position, with compounds 13-17 featuring a thiazolidin-3'-yl ring linked to a 2'-substituted aryl group. Despite these structural variations, their shared core structure and exploration for antibacterial properties make them relevant in understanding structure-activity relationships within the quinoline class. []

5-(4-Biphenyl)-3-methyl-4-{2-[6-(4-methyl-1-piperazinyl)hexyloxy]phenyl}-1,2,4-triazole (compound 19)

Compound Description: This compound showed potent and selective antagonistic activity against the human vasopressin V1A receptor (hV1A), with a Ki value of 1.04 nM and a 1700-fold selectivity over the human V2 receptor (hV2). It also demonstrated antagonist activities towards arginine vasopressin-induced increase in diastolic blood pressure in rats, both intravenously and orally, with long-lasting oral activity. []

Relevance: Although 5-(4-biphenyl)-3-methyl-4-{2-[6-(4-methyl-1-piperazinyl)hexyloxy]phenyl}-1,2,4-triazole differs significantly from 8-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline in its core structure, they both feature a 4-methylpiperazin-1-yl moiety as part of their side chains. This shared structural feature, alongside the notable pharmacological activity of compound 19, makes it a relevant point of comparison when investigating structure-activity relationships and exploring the influence of this moiety on biological activities. []

6-(4-methyl-1-piperazinyl)-7H-indeno[2,1-c]-quinoline derivatives (compounds 4a-c)

Compound Description: These compounds were synthesized and explored as potential 5-HT receptor ligands. The development of these derivatives focused on exploring the pharmacological potential of the indeno[2,1-c]quinoline scaffold. []

Relevance: The 6-(4-methyl-1-piperazinyl)-7H-indeno[2,1-c]-quinoline derivatives, despite having a distinct indeno[2,1-c]quinoline core, are structurally related to 8-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline by sharing the 4-methyl-1-piperazinyl substituent. This common structural motif suggests potential similarities in their interactions with biological targets, making them relevant for comparative analysis, particularly within the context of receptor binding and pharmacological activity. []

2-{3-bromo-4-[(1-{2-[(7-chloroquinolin-4-yl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride (compound 15e)

Compound Description: This compound belongs to a newly synthesized series of quinoline-benzimidazole hybrids containing triazole-methyl-phenoxy linkers. It displayed potent antiproliferative activity against various cancer cell lines, particularly lymphoma cells (HuT78). []

Relevance: Despite significant structural differences from 8-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline, compound 15e shares a quinoline core structure, highlighting the versatility of this scaffold in drug discovery. Its potent antiproliferative activity against cancer cell lines offers a point of comparison in understanding the influence of various substituents and structural modifications on the biological activity of quinoline-based compounds. []

2-[[4-[[2-(1H-tetrazol-5-ylmethyl)phenyl]methoxy]phenoxy]methyl]quinoline (RG 12525)

Compound Description: RG 12525 is a new chemical entity investigated for the treatment of type II diabetes. It functions as an agonist of the peroxisomal proliferation-activated receptorg nuclear receptor, a target involved in controlling hyperglycemia in humans. []

2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole

Compound Description: This compound's structure was characterized by X-ray crystallography, revealing specific dihedral angles between its pyrazole, benzothiazole, and benzene rings. []

Relevance: While this compound lacks the quinoline core of 8-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline, it shares the 3-phenyl moiety. The detailed structural information provided by its crystal structure can offer insights into the conformational preferences of similar substituents, which might be relevant when considering the 3D structure and potential binding interactions of 8-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline. []

3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol and its metal complexes

Compound Description: This Schiff base and its metal complexes were synthesized and evaluated for their antibacterial and antifungal activity. []

Relevance: Sharing the 6-methoxyquinoline core with 8-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline, this compound demonstrates the potential for antimicrobial activity within this structural class. Although lacking the piperazine ring and 3-phenyl-2-propen-1-yl substituent, the evaluation of its antimicrobial properties provides valuable information for understanding structure-activity relationships within the broader quinoline family. []

Properties

Product Name

8-methoxy-4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline

IUPAC Name

8-methoxy-4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline

Molecular Formula

C24H27N3O

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C24H27N3O/c1-19-18-23(25-24-21(19)11-6-12-22(24)28-2)27-16-14-26(15-17-27)13-7-10-20-8-4-3-5-9-20/h3-12,18H,13-17H2,1-2H3/b10-7+

InChI Key

YCSOVDVVJPQXIE-JXMROGBWSA-N

SMILES

CC1=CC(=NC2=C1C=CC=C2OC)N3CCN(CC3)CC=CC4=CC=CC=C4

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)N3CCN(CC3)CC=CC4=CC=CC=C4

Isomeric SMILES

CC1=CC(=NC2=C1C=CC=C2OC)N3CCN(CC3)C/C=C/C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.